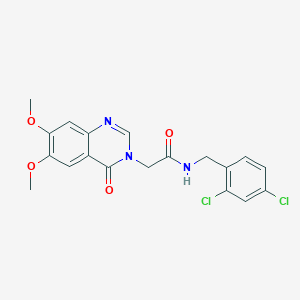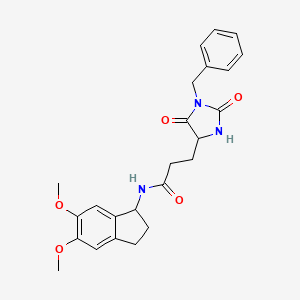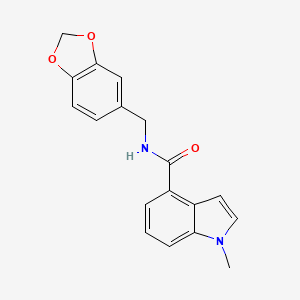![molecular formula C18H19N3OS B10996465 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]acetamide](/img/structure/B10996465.png)
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrrole ring substituted with dimethyl groups and a thiazole ring attached to a benzyl acetamide moiety. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]acetamide typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Introduction of Dimethyl Groups: The dimethyl groups are introduced via alkylation reactions using methyl iodide or similar reagents.
Formation of the Thiazole Ring: The thiazole ring is synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Coupling of the Benzyl Acetamide Moiety: The final step involves coupling the synthesized pyrrole and thiazole rings with a benzyl acetamide moiety through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles like amines or thiols replace the existing substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted benzyl derivatives
Scientific Research Applications
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine: Similar in structure due to the presence of a pyrazole ring instead of a pyrrole ring.
Pyrromethene 546: Contains a pyrrole ring with different substituents and is used as a fluorescent dye.
Uniqueness
2-(2,5-dimethyl-1H-pyrrol-1-yl)-N-[3-(1,3-thiazol-2-yl)benzyl]acetamide is unique due to its combination of a pyrrole ring with dimethyl groups and a thiazole ring attached to a benzyl acetamide moiety. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C18H19N3OS |
|---|---|
Molecular Weight |
325.4 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-N-[[3-(1,3-thiazol-2-yl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C18H19N3OS/c1-13-6-7-14(2)21(13)12-17(22)20-11-15-4-3-5-16(10-15)18-19-8-9-23-18/h3-10H,11-12H2,1-2H3,(H,20,22) |
InChI Key |
VQHMIKXRMWKVBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCC2=CC(=CC=C2)C3=NC=CS3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[5-(1H-benzimidazol-2-yl)pentyl]-7-chloro-1-benzothiophene-2-carboxamide](/img/structure/B10996382.png)
![4,7-dimethoxy-1-methyl-N-[3-(propan-2-yloxy)propyl]-1H-indole-2-carboxamide](/img/structure/B10996395.png)
![N-(1H-benzimidazol-2-ylmethyl)-2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}acetamide](/img/structure/B10996400.png)
![4-(pyrimidin-2-ylamino)-N-[3-(1H-1,2,4-triazol-3-yl)phenyl]benzamide](/img/structure/B10996405.png)
![Methyl 2-({[1-(3-fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B10996407.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)acetamide](/img/structure/B10996408.png)



![4-(4-methoxyphenyl)-N-[2-oxo-2-(pyridin-3-ylamino)ethyl]piperazine-1-carboxamide](/img/structure/B10996436.png)
![N-(2-chlorobenzyl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10996443.png)
![1H-indol-3-yl{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone](/img/structure/B10996447.png)
![3-(6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazin-7-yl)-N-(1H-indol-6-yl)propanamide](/img/structure/B10996451.png)

